A Comprehensive Technical Guide to Ethyl 2-Quinoxalinecarboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery
A Comprehensive Technical Guide to Ethyl 2-Quinoxalinecarboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Foreword
The quinoxaline scaffold represents a cornerstone in medicinal chemistry, embodying a privileged structure that continues to yield compounds of significant therapeutic potential.[1][2] Its inherent bioactivity, coupled with the versatility for chemical modification, has made it a focal point for researchers in drug discovery and development. This guide provides an in-depth technical exploration of a key derivative, Ethyl 2-Quinoxalinecarboxylate. We will delve into its fundamental chemical properties, elucidate detailed synthetic methodologies, explore its reactivity, and critically examine its burgeoning role as a pivotal building block in the creation of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this important molecule.
Nomenclature and Structural Elucidation
The correct and unambiguous identification of a chemical entity is paramount for scientific discourse. The compound of interest is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as:
Ethyl quinoxaline-2-carboxylate
This name precisely describes the molecular architecture, which consists of a quinoxaline ring system with an ethoxycarbonyl group attached at the 2-position.
Chemical Structure and Key Identifiers
The structural representation and key chemical identifiers for Ethyl 2-Quinoxalinecarboxylate are summarized in the table below. These identifiers are crucial for database searches and unequivocal compound registration.
| Identifier | Value |
| IUPAC Name | Ethyl quinoxaline-2-carboxylate |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Canonical SMILES | CCOC(=O)C1=NC2=CC=CC=C2N=C1 |
| InChI | InChI=1S/C11H10N2O2/c1-2-15-11(14)10-7-12-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3 |
| InChIKey | HZMKSGSOBKQGJX-UHFFFAOYSA-N |
Synthesis of Ethyl 2-Quinoxalinecarboxylate
The synthesis of Ethyl 2-Quinoxalinecarboxylate is a well-established process that typically involves a two-step sequence: the formation of the quinoxaline ring system to yield quinoxaline-2-carboxylic acid, followed by esterification.
Synthesis of Quinoxaline-2-Carboxylic Acid (Precursor)
The foundational step in producing the title compound is the synthesis of its carboxylic acid precursor. The most common and efficient method is the condensation of an o-phenylenediamine with a 2-oxoacid derivative.
This protocol is based on established methods for the synthesis of quinoxaline derivatives.[3]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
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Addition of Reagents: To the stirred solution, add pyruvic acid (1 equivalent).
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Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product, quinoxaline-2-carboxylic acid, is collected by filtration, washed with cold solvent to remove any unreacted starting materials, and dried under vacuum.
Causality Behind Experimental Choices: The condensation reaction is acid-catalyzed, and the pyruvic acid itself can act as the catalyst. The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Ethanol is often chosen for its ability to dissolve o-phenylenediamine and for its appropriate boiling point for reflux conditions.
Esterification to Ethyl 2-Quinoxalinecarboxylate
The conversion of quinoxaline-2-carboxylic acid to its ethyl ester is typically achieved through Fischer esterification.[4] This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend quinoxaline-2-carboxylic acid (1 equivalent) in an excess of absolute ethanol. The ethanol acts as both the reactant and the solvent, driving the equilibrium towards the product side.
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Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 2-5 mol%).[5]
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Reaction Conditions: The reaction mixture is heated to reflux for 4 to 12 hours. The reaction progress should be monitored by TLC.
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Work-up and Purification: After the reaction is complete, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 2-quinoxalinecarboxylate.
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Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ester.
Self-Validating System: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS). The disappearance of the broad -OH stretch of the carboxylic acid in the IR spectrum and the appearance of characteristic ethyl ester signals in the ¹H and ¹³C NMR spectra validate the success of the esterification.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unequivocal identification and quality control of Ethyl 2-Quinoxalinecarboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.4 ppm (2H, -OCH₂-). The aromatic protons of the quinoxaline ring will appear in the downfield region, typically between 7.5 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on the solvent used.
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¹³C NMR: The carbon NMR spectrum will exhibit a signal for the ester carbonyl carbon around 165 ppm. The carbons of the ethyl group will appear at approximately 14 ppm (-CH₃) and 62 ppm (-OCH₂-). The aromatic carbons of the quinoxaline ring will resonate in the range of 128-155 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
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C=O stretch (ester): A strong absorption band in the region of 1720-1740 cm⁻¹.
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C-O stretch (ester): A strong absorption band in the region of 1200-1300 cm⁻¹.
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C=N and C=C stretches (aromatic): Multiple bands in the region of 1400-1600 cm⁻¹.
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C-H stretches (aromatic and aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Ethyl 2-Quinoxalinecarboxylate, the molecular ion peak (M⁺) is expected at m/z = 202.21.
Chemical Reactivity and Synthetic Utility
Ethyl 2-quinoxalinecarboxylate is a versatile intermediate in organic synthesis, with its reactivity centered around the ester functional group and the quinoxaline ring.
Reactions at the Ester Group
The ester functionality is susceptible to nucleophilic acyl substitution. A key reaction is its conversion to the corresponding hydrazide, which is a valuable precursor for the synthesis of various heterocyclic systems.
Caption: Synthesis of Quinoxaline-2-carbohydrazide.
Reactivity of the Quinoxaline Ring
The quinoxaline ring system is generally electron-deficient, which influences its reactivity. It can undergo nucleophilic aromatic substitution reactions, particularly if activating groups are present on the ring. The nitrogen atoms in the ring can also be quaternized.
Applications in Drug Development
The quinoxaline scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Ethyl 2-quinoxalinecarboxylate serves as a key building block in the synthesis of more complex and biologically active quinoxaline derivatives.
As a Scaffold in Medicinal Chemistry
The ester group of Ethyl 2-Quinoxalinecarboxylate provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR). For instance, conversion to the carbohydrazide opens up pathways to a variety of heterocyclic systems with potential biological activity.
Role in the Synthesis of Bioactive Molecules
While direct applications of Ethyl 2-Quinoxalinecarboxylate as a drug are not prominent, its role as a precursor is significant. For example, derivatives of quinoxaline-2-carboxylic acid have been investigated as inhibitors of Pim-1 kinase, a target in cancer therapy.[1] The ethyl ester is a logical starting point for the synthesis of amides and other derivatives for such studies.
Caption: Drug discovery workflow utilizing Ethyl 2-quinoxalinecarboxylate.
Conclusion and Future Perspectives
Ethyl 2-Quinoxalinecarboxylate is a molecule of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. Its straightforward synthesis, well-defined chemical properties, and versatile reactivity make it an invaluable tool for the development of novel therapeutic agents. The continued exploration of the chemical space around the quinoxaline scaffold, facilitated by key intermediates like Ethyl 2-Quinoxalinecarboxylate, holds great promise for the discovery of new drugs to address unmet medical needs. As our understanding of disease pathways deepens, the strategic modification of such privileged structures will undoubtedly remain a critical component of modern drug development.
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